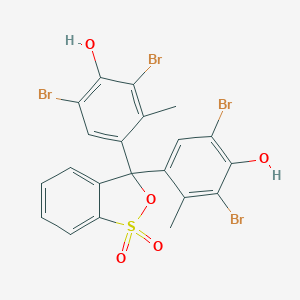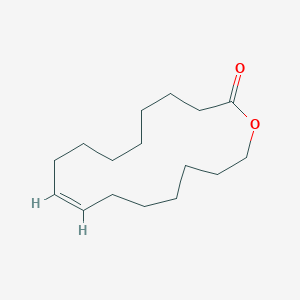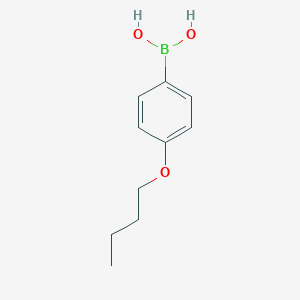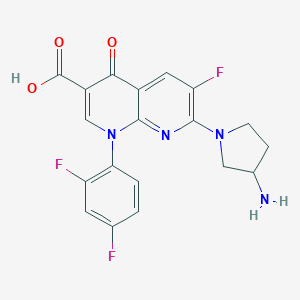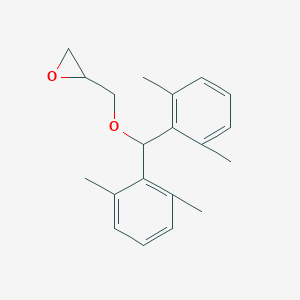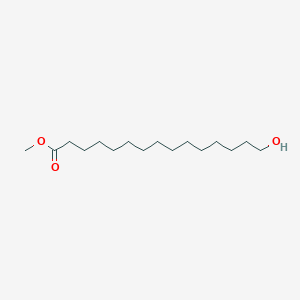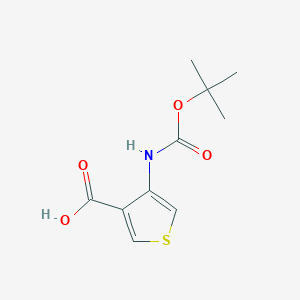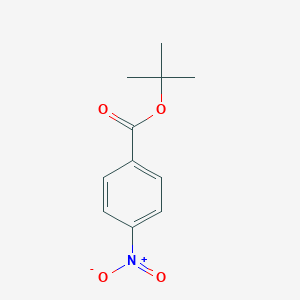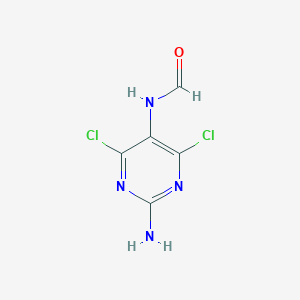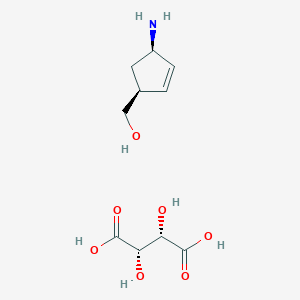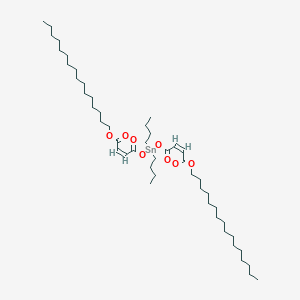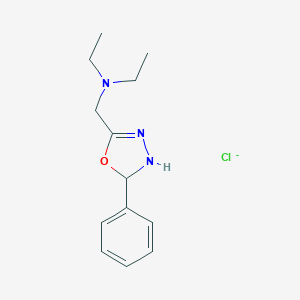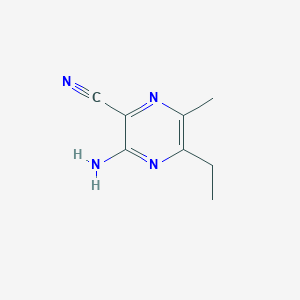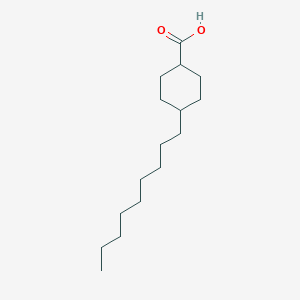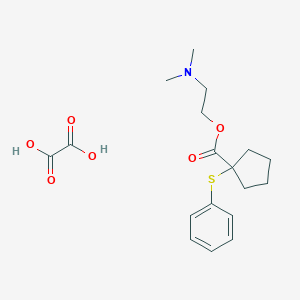
1-(Phenylthio)cyclopentanecarboxylic acid 2-(dimethylamino)ethyl ester oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Phenylthio)cyclopentanecarboxylic acid 2-(dimethylamino)ethyl ester oxalate, also known as CPCCDEEO, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is a derivative of cyclopentanecarboxylic acid and has been synthesized using various methods.
Mechanism Of Action
The mechanism of action of 1-(Phenylthio)cyclopentanecarboxylic acid 2-(dimethylamino)ethyl ester oxalate is not fully understood. However, it has been suggested that it exerts its therapeutic effects by modulating various signaling pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 1-(Phenylthio)cyclopentanecarboxylic acid 2-(dimethylamino)ethyl ester oxalate has also been found to activate the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical And Physiological Effects
1-(Phenylthio)cyclopentanecarboxylic acid 2-(dimethylamino)ethyl ester oxalate has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory mediators such as prostaglandins and leukotrienes. Moreover, it has been found to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins. 1-(Phenylthio)cyclopentanecarboxylic acid 2-(dimethylamino)ethyl ester oxalate has also been found to reduce the levels of reactive oxygen species and improve mitochondrial function. Furthermore, it has been shown to increase the levels of neurotrophic factors such as BDNF and NGF, which are involved in neuronal survival and function.
Advantages And Limitations For Lab Experiments
1-(Phenylthio)cyclopentanecarboxylic acid 2-(dimethylamino)ethyl ester oxalate has several advantages for lab experiments. It is relatively easy to synthesize and has good stability. Moreover, it has been found to exhibit low toxicity and good solubility in various solvents. However, there are also some limitations associated with its use. 1-(Phenylthio)cyclopentanecarboxylic acid 2-(dimethylamino)ethyl ester oxalate is a relatively new compound, and its pharmacokinetics and toxicity profile are not fully understood. Moreover, its mechanism of action is not fully elucidated, which makes it difficult to interpret the results of experiments.
Future Directions
There are several future directions for the research on 1-(Phenylthio)cyclopentanecarboxylic acid 2-(dimethylamino)ethyl ester oxalate. One of the most promising areas of research is its potential therapeutic applications in various inflammatory and neurodegenerative diseases. Moreover, further studies are needed to elucidate its mechanism of action and pharmacokinetics. Additionally, the development of more potent and selective derivatives of 1-(Phenylthio)cyclopentanecarboxylic acid 2-(dimethylamino)ethyl ester oxalate could lead to the discovery of novel drugs for the treatment of various diseases.
Conclusion:
In conclusion, 1-(Phenylthio)cyclopentanecarboxylic acid 2-(dimethylamino)ethyl ester oxalate is a promising compound with potential therapeutic applications in various diseases. It has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects. However, further research is needed to fully understand its mechanism of action and pharmacokinetics. The development of more potent and selective derivatives of 1-(Phenylthio)cyclopentanecarboxylic acid 2-(dimethylamino)ethyl ester oxalate could lead to the discovery of novel drugs for the treatment of various diseases.
Synthesis Methods
1-(Phenylthio)cyclopentanecarboxylic acid 2-(dimethylamino)ethyl ester oxalate can be synthesized using various methods. One of the most commonly used methods is through the reaction of 1-(Phenylthio)cyclopentanecarboxylic acid with 2-(dimethylamino)ethyl chloride in the presence of a base, followed by esterification with oxalic acid. This method yields 1-(Phenylthio)cyclopentanecarboxylic acid 2-(dimethylamino)ethyl ester oxalate in good yield and purity.
Scientific Research Applications
1-(Phenylthio)cyclopentanecarboxylic acid 2-(dimethylamino)ethyl ester oxalate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. Moreover, it has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. 1-(Phenylthio)cyclopentanecarboxylic acid 2-(dimethylamino)ethyl ester oxalate has also been found to exhibit neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
properties
CAS RN |
101329-93-5 |
|---|---|
Product Name |
1-(Phenylthio)cyclopentanecarboxylic acid 2-(dimethylamino)ethyl ester oxalate |
Molecular Formula |
C18H25NO6S |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl 1-phenylsulfanylcyclopentane-1-carboxylate;oxalic acid |
InChI |
InChI=1S/C16H23NO2S.C2H2O4/c1-17(2)12-13-19-15(18)16(10-6-7-11-16)20-14-8-4-3-5-9-14;3-1(4)2(5)6/h3-5,8-9H,6-7,10-13H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
XEOQSJRVIAKPIP-UHFFFAOYSA-N |
SMILES |
CN(C)CCOC(=O)C1(CCCC1)SC2=CC=CC=C2.C(=O)(C(=O)O)O |
Canonical SMILES |
CN(C)CCOC(=O)C1(CCCC1)SC2=CC=CC=C2.C(=O)(C(=O)O)O |
Other CAS RN |
101329-93-5 |
synonyms |
1-(Phenylthio)cyclopentanecarboxylic acid 2-(dimethylamino)ethyl ester oxalate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



